2-Benzyl-3-(4-methoxyphenyl)-7-thiophen-2-yl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Description
2-Benzyl-3-(4-methoxyphenyl)-7-thiophen-2-yl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a benzyl group, a methoxyphenyl group, a thiophenyl group, and a trifluoromethyl group
Properties
IUPAC Name |
2-benzyl-3-(4-methoxyphenyl)-7-thiophen-2-yl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18F3N3OS/c1-32-18-11-9-17(10-12-18)23-19(14-16-6-3-2-4-7-16)30-31-20(21-8-5-13-33-21)15-22(25(26,27)28)29-24(23)31/h2-13,15H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNBCBPAEWQQFGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2CC4=CC=CC=C4)C5=CC=CS5)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Benzyl-3-(4-methoxyphenyl)-7-thiophen-2-yl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzyl bromide, 4-methoxyphenyl hydrazine, thiophene-2-carboxylic acid, and trifluoromethyl ketone.
Condensation Reaction: The initial step involves the condensation of 4-methoxyphenyl hydrazine with thiophene-2-carboxylic acid to form an intermediate hydrazone.
Cyclization: The hydrazone intermediate undergoes cyclization with trifluoromethyl ketone to form the pyrazolo[1,5-a]pyrimidine core.
Functional Group Introduction: The benzyl group is introduced through a nucleophilic substitution reaction using benzyl bromide.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and scalability.
Chemical Reactions Analysis
2-Benzyl-3-(4-methoxyphenyl)-7-thiophen-2-yl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be carried out to replace specific substituents with other functional groups, using reagents such as alkyl halides or aryl halides.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form new carbon-carbon bonds with other aromatic or aliphatic groups.
The major products formed from these reactions depend on the specific reagents and conditions used, and can include various derivatives with modified functional groups.
Scientific Research Applications
2-Benzyl-3-(4-methoxyphenyl)-7-thiophen-2-yl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.
Materials Science: Its structural properties can be exploited in the design of novel materials with specific electronic or optical properties.
Biological Research: The compound can be used as a tool in biological studies to investigate cellular processes and molecular interactions.
Chemical Biology: It can serve as a probe to study the mechanisms of action of various biological targets and pathways.
Mechanism of Action
The mechanism of action of 2-Benzyl-3-(4-methoxyphenyl)-7-thiophen-2-yl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit the activity of kinases or other enzymes involved in cell proliferation, leading to antiproliferative effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2-Benzyl-3-(4-methoxyphenyl)-7-thiophen-2-yl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure but differ in the substituents attached to the pyrazolo[1,5-a]pyrimidine ring.
Triazolo[1,5-c]pyrimidine Derivatives: These compounds have an additional triazole ring fused to the pyrimidine core, leading to different chemical properties and biological activities.
Thioglycoside Derivatives: These compounds contain a thioglycoside moiety, which can influence their solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
